2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE
Overview
Description
2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyridine and pyrazole intermediates, followed by their coupling through a thioether linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Scientific Research Applications
2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
Similar compounds to 2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]ACETAMIDE include other pyridine and pyrazole derivatives. These compounds may share some structural features but differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties .
Properties
IUPAC Name |
2-[3-cyano-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2F3N5OS/c1-15-3-4-17(9-16(15)2)20-11-23(27(30,31)32)34-26(21(20)12-33)39-14-25(38)35-24-7-8-37(36-24)13-18-5-6-19(28)10-22(18)29/h3-11H,13-14H2,1-2H3,(H,35,36,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOIVASGWPIZCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.